(S)-N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
(S)-N-(trifluoromethyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the introduction of a trifluoromethyl group to a pyrrolidine ring. One common method involves the reaction of a pyrrolidine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
(S)-N-(trifluoromethyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-N-(trifluoromethyl)pyrrolidin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-amine: This compound also contains a trifluoromethyl group attached to a pyrrolidine ring but differs in the position and nature of the substituents.
3-Pyrrolidinamine, 1-(phenylmethyl)-3-(trifluoromethyl)-, (3S): Another similar compound with a trifluoromethyl group and additional substituents on the pyrrolidine ring.
Uniqueness
(S)-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific structural configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C5H9F3N2 |
---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
(3S)-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)10-4-1-2-9-3-4/h4,9-10H,1-3H2/t4-/m0/s1 |
InChI Key |
SDPVPOQYKXDKRU-BYPYZUCNSA-N |
Isomeric SMILES |
C1CNC[C@H]1NC(F)(F)F |
Canonical SMILES |
C1CNCC1NC(F)(F)F |
Origin of Product |
United States |
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